4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide
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Overview
Description
4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is a chemical compound with the molecular formula C14H20N2OS. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenylethyl group, a hydroxyl group, and a carbothioamide group. This compound is often used as a building block in the synthesis of various ligands and has applications in neuroscience and toxicology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide typically involves the reaction of 4-hydroxy-1-(2-phenylethyl)piperidine with a suitable thiocarbamoylating agent. The reaction conditions often include the use of solvents such as acetonitrile or chloroform and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbothioamide group can be reduced to form an amine.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various ligands and intermediates.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as the muscarinic acetylcholine receptor and sigma non-opioid intracellular receptor 1. These interactions can modulate various signaling pathways, leading to changes in cellular function and response .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(2-phenylethyl)piperidine: A precursor in the synthesis of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide.
4-Hydroxy-4-phenylpiperidine: Another piperidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to interact with a distinct set of biological targets. This makes it valuable in the synthesis of specialized ligands and in the study of receptor interactions.
Properties
IUPAC Name |
4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-13-7-10-16(11-8-13)14(18)15-9-6-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACNFZVGBYJJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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